N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal-free or metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The choice of catalysts and reaction conditions can be optimized to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antituberculosis activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its potential as an anticancer agent.
Uniqueness
N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H14N4O |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(21-16-6-2-1-3-7-16)17-13-23-12-15(8-9-18(23)22-17)14-5-4-10-20-11-14/h1-13H,(H,21,24) |
InChI Key |
PYCSVMQALUGDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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